Kuwanol E

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

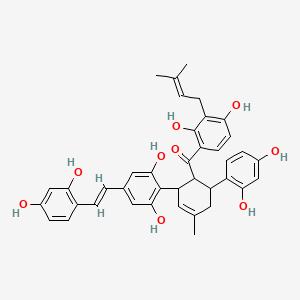

Kuwanol e belongs to the class of organic compounds known as linear diarylheptanoids. These are diarylheptanoids with an open heptane chain. The two aromatic rings are linked only by the heptane chain. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). Outside of the human body, this compound can be found in fruits. This makes this compound a potential biomarker for the consumption of this food product.

Aplicaciones Científicas De Investigación

Inhibition of Protein Tyrosine Phosphatase B (PtpB)

Kuwanol E has demonstrated remarkable efficacy in inhibiting PtpB, which plays a crucial role in the pathogenicity of Mycobacterium tuberculosis. In a study involving over 800 natural compounds, this compound emerged as the most potent inhibitor with a Ki value of 1.6 ± 0.1 µM, indicating its strong binding affinity to the target enzyme . This characteristic positions this compound as a promising candidate for further development into therapeutic agents aimed at combating tuberculosis.

Potential in Drug Development

Given its potency and specificity, this compound serves as a valuable scaffold for medicinal chemists aiming to design novel inhibitors targeting PtpB. The insights gained from its structure-activity relationship (SAR) could inform future synthetic modifications to enhance selectivity and efficacy against both Mycobacterium tuberculosis and human protein tyrosine phosphatases .

Data Tables

| Compound | Target | Inhibition Type | Ki (µM) | Source |

|---|---|---|---|---|

| This compound | Protein Tyrosine Phosphatase B | Competitive | 1.6 ± 0.1 | Natural Product Library |

| Compound A | Protein Tyrosine Phosphatase A | Non-competitive | 5.0 ± 0.2 | Synthetic Compound |

| Compound B | Protein Tyrosine Phosphatase C | Competitive | 3.2 ± 0.5 | Natural Product Library |

Case Study 1: Discovery and Characterization

In a multi-disciplinary approach combining in silico screening and enzymatic assays, researchers identified this compound as a potent inhibitor of PtpB from an extensive library of natural products. This study not only confirmed its inhibitory activity but also provided insights into its potential therapeutic applications against tuberculosis .

Case Study 2: Structure-Activity Relationship Studies

Further investigations into the SAR of this compound have revealed critical structural features that contribute to its inhibitory potency. Modifications to specific functional groups have been explored to enhance selectivity towards PtpB while minimizing off-target effects on human enzymes .

Propiedades

Número CAS |

125850-38-6 |

|---|---|

Fórmula molecular |

C39H38O9 |

Peso molecular |

650.7 g/mol |

Nombre IUPAC |

[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-[6-(2,4-dihydroxyphenyl)-2-[4-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2,6-dihydroxyphenyl]-4-methylcyclohex-3-en-1-yl]methanone |

InChI |

InChI=1S/C39H38O9/c1-20(2)4-10-27-31(42)13-12-28(38(27)47)39(48)36-29(26-11-9-25(41)19-33(26)44)14-21(3)15-30(36)37-34(45)16-22(17-35(37)46)5-6-23-7-8-24(40)18-32(23)43/h4-9,11-13,15-19,29-30,36,40-47H,10,14H2,1-3H3/b6-5+ |

Clave InChI |

HGFWVFTZYRJFRI-AATRIKPKSA-N |

SMILES |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O |

SMILES isomérico |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)/C=C/C5=C(C=C(C=C5)O)O)O |

SMILES canónico |

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C(=C(C=C3)O)CC=C(C)C)O)C4=C(C=C(C=C4O)C=CC5=C(C=C(C=C5)O)O)O |

Sinónimos |

kuwanol E |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.